molecular formula C10H12N2O2 B13042799 Methyl 4-(1-aminocyclopropyl)picolinate

Methyl 4-(1-aminocyclopropyl)picolinate

Cat. No.: B13042799
M. Wt: 192.21 g/mol
InChI Key: FRHLYHSEXDJAOS-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminocyclopropyl)picolinate: is a chemical compound with the molecular formula C10H12N2O2. It belongs to the class of picolinates and contains a cyclopropyl ring. The compound’s structure consists of a pyridine ring (picolinate) substituted with a methyl group and an aminocyclopropyl moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Methyl 4-(1-aminocyclopropyl)picolinate. One common method involves the reaction of 4-chloropyridine with cyclopropylamine, followed by esterification with methanol. The reaction proceeds as follows:

4-chloropyridine+cyclopropylamineMethyl 4-(1-aminocyclopropyl)picolinate\text{4-chloropyridine} + \text{cyclopropylamine} \rightarrow \text{this compound} 4-chloropyridine+cyclopropylamine→Methyl 4-(1-aminocyclopropyl)picolinate

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts. Detailed reaction conditions may vary based on the specific synthetic protocol.

Industrial Production Methods:

Chemical Reactions Analysis

Reactivity: Methyl 4-(1-aminocyclopropyl)picolinate can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituent groups can be introduced or replaced.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can reduce the compound.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The major products formed during these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1-aminocyclopropyl)picolinate finds applications in:

    Chemical Research: As a building block for more complex molecules.

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

    Medicinal Chemistry: Developing potential pharmaceutical agents.

    Industry: Potential use in agrochemicals or materials science.

Mechanism of Action

The exact mechanism by which Methyl 4-(1-aminocyclopropyl)picolinate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While detailed comparisons are scarce, Methyl 4-(1-aminocyclopropyl)picolinate’s unique cyclopropyl ring and picolinate structure distinguish it from related compounds. Similar compounds include other picolinates and cyclopropyl-substituted molecules.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(1-aminocyclopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)8-6-7(2-5-12-8)10(11)3-4-10/h2,5-6H,3-4,11H2,1H3

InChI Key

FRHLYHSEXDJAOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2(CC2)N

Origin of Product

United States

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